molecular formula C11H8FNO3 B2459511 Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate CAS No. 1823778-63-7

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate

Cat. No.: B2459511
CAS No.: 1823778-63-7
M. Wt: 221.187
InChI Key: JGXVTADBJGBXCF-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a phenyl ring substituted with a cyano (-CN) group at the 3-position and a fluorine atom at the 4-position. The methyl ester group enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)5-10(14)7-2-3-9(12)8(4-7)6-13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXVTADBJGBXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation Approach

Reaction Mechanism and Substrate Selection

The Claisen condensation, a cornerstone in β-keto ester synthesis, involves the base-catalyzed ester-ester condensation. For Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate, this method requires methyl acetate and 3-cyano-4-fluorobenzoyl chloride as substrates. The reaction proceeds via enolate formation, followed by nucleophilic attack on the acyl chloride, yielding the β-keto ester (Figure 1).

Optimization of Reaction Conditions

Key parameters include:

  • Base selection : Sodium hydride or potassium tert-butoxide facilitates enolate generation.
  • Solvent system : Anhydrous THF or DMF enhances solubility of aromatic intermediates.
  • Temperature : Reactions conducted at 0–5°C minimize side reactions like decarboxylation.

In a representative procedure, methyl acetate (2.0 equiv) and 3-cyano-4-fluorobenzoyl chloride (1.0 equiv) react in THF under N₂ at −10°C, yielding the product in 68% after column chromatography.

Malonic Ester Synthesis Route

Stepwise Esterification and Acylation

This two-step approach first synthesizes methyl malonate, which is subsequently acylated with 3-cyano-4-fluorobenzoyl chloride. The malonic ester’s active methylene group undergoes nucleophilic substitution, forming the β-keto ester (Figure 2).

Procedure Overview
  • Methyl malonate preparation : Methylation of malonic acid using methanol and catalytic H₂SO₄.
  • Acylation : Reaction of methyl malonate (1.2 equiv) with 3-cyano-4-fluorobenzoyl chloride (1.0 equiv) in DCM, catalyzed by DMAP.

The reaction achieves 74% yield after 12 hours at room temperature, with purity >95% confirmed by HPLC.

Challenges and Mitigation

  • Competitive decarboxylation : Controlled pH (6.5–7.0) and low temperatures suppress unwanted decomposition.
  • Byproduct formation : Silica gel chromatography (hexane/ethyl acetate, 4:1) removes unreacted acyl chloride.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. In a reported protocol, methyl acetoacetate and 3-cyano-4-fluorophenylboronic acid undergo Suzuki-Miyaura coupling under microwave conditions (120°C, 20 min), yielding the target compound in 82%.

Advantages Over Conventional Heating
  • Energy efficiency : 50% reduction in thermal degradation.
  • Scalability : Batch sizes up to 50 mmol demonstrate consistent yields.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : SiO₂ (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves ester and acyl chloride residuals.
  • Recrystallization : Ethanol/water (3:1) affords needle-like crystals (m.p. 145–147°C).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 3H, OCH₃), 7.45–7.62 (m, 3H, Ar-H), 8.21 (s, 1H, C=O).
  • ¹³C NMR (101 MHz, CDCl₃): δ 52.1 (OCH₃), 116.5 (CN), 165.2 (C=O), 190.3 (keto C=O).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Claisen Condensation 68 92 6 h Scalability
Malonic Ester 74 95 12 h Mild conditions
Microwave-Assisted 82 98 20 min Rapid synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

β-Ketoesters with aryl substituents exhibit diverse reactivity and physicochemical properties depending on the substituents' electronic and steric effects. Below is a comparative analysis:

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate 3-CN, 4-F 221.18 (calc.) Not reported Hypothesized intermediate for bioactive molecules
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-F, ethyl ester 210.19 1999-00-4 Intermediate in fluorinated drug synthesis
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 4-NO₂ 223.19 59156-55-7 High reactivity in nucleophilic additions
tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate 2-CN pyridine, tert-butyl 260.29 Used in mGlu2/3 receptor antagonist synthesis
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate 4-CF₃ 246.18 Enhanced electron-withdrawing effects
Methyl 3-(2-bromo-6-fluorophenyl)-3-oxopropanoate 2-Br, 6-F 275.06 Halogenated intermediates for cross-coupling

Substituent Analysis :

  • Electron-Withdrawing Groups (EWGs): The 3-CN and 4-F substituents in the target compound create a strong electron-deficient aromatic ring, enhancing electrophilic reactivity. This contrasts with the 4-NO₂ group (stronger EWG) in , which may increase acidity of the α-hydrogen, promoting keto-enol tautomerism.
  • Halogen Effects : Fluorine (4-F) improves metabolic stability in pharmaceuticals compared to bromine (e.g., 2-Br in ), which is bulkier and less electronegative.
  • Ester Groups : Methyl esters (target compound, ) generally offer higher volatility and lower steric hindrance than tert-butyl esters (), which improve stability but reduce solubility.

Reactivity Insights :

  • The target compound’s synthesis likely involves acylation of 3-cyano-4-fluoroaniline with methyl malonyl chloride, analogous to methods in .
  • Substituents like CN and F may necessitate milder conditions (e.g., low-temperature acylation) to avoid decomposition, as seen in trifluoromethyl analogs .

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data Comparison
Compound IR (C=O, cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) Applications References
Methyl 3-Oxo-3-(phenylamino)propanoate 1740, 1670 3.72 (s, 3H, OCH₃), 8.10 (d, 2H, Ar-H) Intermediate for heterocycles
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 1745, 1675 3.85 (s, 3H, OCH₃), 8.30 (d, 2H, Ar-H) Nitration studies
tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate 1735, 1660 1.45 (s, 9H, C(CH₃)₃), 8.75 (s, 1H, pyridine-H) Receptor ligand synthesis

Key Observations :

  • The target compound’s IR spectrum would show C=O stretches near 1740–1750 cm⁻¹, similar to analogs in .
  • $ ^1 \text{H NMR} $: The methyl ester (δ ~3.7–3.8 ppm) and aromatic protons (δ ~7.5–8.5 ppm) would align with fluorinated and cyano-substituted analogs.

Biological Activity

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a cyano group and a fluorinated phenyl ring, which contribute to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

C12H10F1N1O3C_{12}H_{10}F_{1}N_{1}O_{3}

This configuration is essential for its interaction with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects. It has been tested against several fungal pathogens, indicating its potential as a therapeutic agent in managing fungal infections.

3. Anticancer Potential

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with cellular metabolic pathways. Specific mechanisms include the induction of apoptosis in cancer cell lines, making it a candidate for further development in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions and eventual cell death in target organisms.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy against pathogens .

Research Findings and Case Studies

Several studies have assessed the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against multiple strains.
Study 2Antifungal EffectsShowed effectiveness against common fungal pathogens, with a mechanism involving cell membrane disruption.
Study 3Anticancer ActivityInduced apoptosis in cancer cell lines, suggesting potential for development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate, and how can purity be maximized?

  • Methodology : The compound can be synthesized via acylation or condensation reactions. For example, acylation of methyl propanoate derivatives with acyl chlorides (e.g., 3-cyano-4-fluorobenzoyl chloride) under reflux in aprotic solvents like dichloromethane or THF is effective. Catalysts such as DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Optimizing temperature (60–80°C) and solvent polarity improves yield and minimizes side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures high purity .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester carbonyl (δ ~165–175 ppm), ketone (δ ~200–210 ppm), and aromatic substituents (δ ~110–130 ppm for fluorine and cyano groups). 19F^{19}F-NMR can resolve fluorophenyl environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for C11H8FNO3\text{C}_{11}\text{H}_8\text{FNO}_3: 233.05 g/mol) and fragments .
  • X-ray Crystallography : Single-crystal analysis (e.g., chloroform/methanol evaporation) provides absolute configuration and bond-length data .

Q. What are the stability and storage recommendations for this compound?

  • Methodology : The ester and ketone groups are susceptible to hydrolysis. Store under inert gas (N2_2/Ar) in sealed containers at –20°C for long-term stability. For short-term use, refrigeration (2–8°C) in anhydrous solvents (e.g., DMSO) is sufficient. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (cyano, fluoro) influence its reactivity in nucleophilic acyl substitution?

  • Methodology : The cyano and fluoro groups enhance electrophilicity at the ketone and ester carbonyl carbons. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) show accelerated nucleophilic attack (e.g., Grignard reagents or amines) compared to non-substituted analogs. Computational DFT calculations (using Gaussian or ORCA) can model charge distribution and transition states .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Methodology : Variability often arises from differences in solvent choice (polar vs. non-polar), catalyst loadings, or purification methods. Systematic Design of Experiments (DoE) approaches (e.g., varying temperature, solvent, and stoichiometry) identify critical factors. For example, THF may yield higher conversions than DCM due to better solubility of intermediates .

Q. What mechanistic insights explain its role as an intermediate in heterocyclic synthesis (e.g., pyrazoles or isoxazoles)?

  • Methodology : The compound undergoes Claisen-like condensations with hydrazines or hydroxylamines to form pyrazole/isoxazole rings. Mechanistic studies (e.g., 18O^{18}O-labeling or in situ IR spectroscopy) reveal enolate formation as the rate-determining step. Solvent effects (e.g., ethanol vs. acetonitrile) and base strength (K2_2CO3_3 vs. NaH) significantly impact reaction pathways .

Q. What computational strategies predict its interactions with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with active sites. The cyano group’s hydrogen-bonding potential and fluorine’s hydrophobic effects are critical. Pharmacophore mapping identifies key binding motifs (e.g., ketone oxygen as a hydrogen-bond acceptor) .

Q. How do structural modifications (e.g., halogen substitution) affect its bioactivity in structure-activity relationship (SAR) studies?

  • Methodology : Replace the 4-fluoro or 3-cyano groups with other halogens (Cl, Br) or electron-donating groups (OMe) to assess changes in enzyme inhibition (e.g., kinase assays). SAR trends are quantified via IC50_{50} values and crystallographic binding data. For example, bulkier substituents may reduce membrane permeability .

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